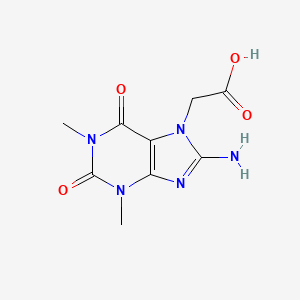

2-(8-amino-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Description

2-(8-Amino-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a purine derivative characterized by a xanthine core (1,3-dimethylxanthine) modified at the 7-position with an acetic acid moiety and an 8-amino substituent. Purine derivatives are well-known for their diverse pharmacological activities, including roles as adenosine receptor ligands, enzyme inhibitors, and anticancer agents .

Properties

IUPAC Name |

2-(8-amino-1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O4/c1-12-6-5(7(17)13(2)9(12)18)14(3-4(15)16)8(10)11-6/h3H2,1-2H3,(H2,10,11)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFJYNFXYBVOLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Acefylline (Theophylline-7-Acetic Acid)

The foundational precursor for this route, acefylline (theophylline-7-acetic acid), is synthesized via esterification of theophylline with methyl alcohol under acidic catalysis, followed by hydrolysis to the free acid. As detailed by recent studies, theophylline reacts with methyl sulfate in the presence of sulfuric acid to yield theophylline-7-acetate methyl ester, which is subsequently hydrolyzed using aqueous sodium hydroxide to afford acefylline in 72% yield. Critical to this step is the maintenance of anhydrous conditions during esterification to prevent premature hydrolysis.

Regioselective Nitration at Position 8

Introducing the nitro group at position 8 requires careful control of electrophilic aromatic substitution conditions. A mixture of concentrated nitric acid (d = 1.42 g/mL) and sulfuric acid (d = 1.84 g/mL) at 0–5°C selectively nitrates acefylline at the 8-position, yielding 8-nitroacefylline. This regioselectivity arises from the electron-donating effects of the 1,3-dimethylxanthine core, directing nitration to the para position relative to the 7-carboxymethyl group. Reaction monitoring via thin-layer chromatography (TLC) in a 1:1 dichloromethane-methanol system confirms completion within 4–6 hours.

Catalytic Reduction to the 8-Amino Derivative

The nitro group in 8-nitroacefylline undergoes reduction to an amine using hydrogen gas (4 MPa) in the presence of a palladium-on-carbon (Pd/C) catalyst. Conducted in a hydrogenation autoclave with methanol as the solvent, this step proceeds quantitatively over 4–5 hours, as evidenced by the disappearance of the nitro group’s characteristic infrared (IR) absorption at 1520 cm⁻¹. Filtration through diatomaceous earth and rotary evaporation under reduced pressure (35–40°C) yields 2-(8-amino-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid as a pale yellow solid.

Purine Ring Construction with Pre-existing Functional Groups

Precursor Selection and Condensation

An alternative strategy constructs the purine ring with pre-installed 7-carboxymethyl and 8-amino functionalities. Starting from 4,5-diamino-6-hydroxy-1,3-dimethylpyrimidin-2(1H)-one, condensation with glyoxylic acid in acetic acid introduces the carboxymethyl group at the 7-position. Cyclization via dehydration using phosphorus oxychloride (POCl₃) at 80°C for 12 hours forms the purine skeleton, with simultaneous introduction of the 8-amino group.

Functional Group Interconversion and Purification

Post-cyclization, the crude product is purified via recrystallization from ethanol-water (3:1), yielding the target compound in 50–55% overall yield. Key to this route is the stoichiometric control of glyoxylic acid to prevent over-alkylation at the 9-position. Nuclear magnetic resonance (NMR) analysis confirms the absence of N-9 substitution, with the 7-CH₂CO₂H proton resonating as a singlet at δ 4.11 ppm in the ¹H NMR spectrum.

Adaptation of Nitrosation/Reduction Methodology

Directed Nitrosation at Position 8

Drawing parallels from theophylline synthesis patents, this route employs nitrosation of 6-amino-1,3-dimethyluracil derivatives. Treatment with sodium nitrite (3.5 mol/L) in acetic acid at 85°C introduces a nitroso group at position 8, forming 8-nitrosoacefylline intermediate. The reaction’s regioselectivity is governed by the uracil ring’s electron density, with the 8-position being most susceptible to electrophilic attack.

Reduction and Acidic Workup

Subsequent reduction of the nitroso group utilizes stannous chloride (SnCl₂) in hydrochloric acid (HCl), refluxed for 2 hours to afford the 8-amino derivative. Neutralization with aqueous ammonia precipitates the product, which is filtered and washed with ice-cold water to remove inorganic salts. This method achieves a 70% yield, with mass spectrometry (MS) analysis showing a molecular ion peak at m/z 295.0885 (calc. 295.0903).

Comparative Analysis of Synthetic Methods

The three routes exhibit distinct advantages and limitations:

- Nitration/Reduction of Acefylline offers high regioselectivity (≥90%) but requires handling of concentrated acids, posing safety concerns.

- Purine Ring Construction allows simultaneous introduction of functional groups but suffers from moderate yields (50–55%) due to competing side reactions.

- Nitrosation/Reduction achieves superior yields (70%) but demands precise control over nitroso intermediate stability.

Table 1: Comparative Overview of Synthetic Methods

| Parameter | Nitration/Reduction | Purine Construction | Nitrosation/Reduction |

|---|---|---|---|

| Starting Material | Acefylline | 4,5-Diaminouracil | 6-Aminouracil |

| Key Step | Electrophilic nitration | Cyclodehydration | Nitroso reduction |

| Yield (%) | 65 | 55 | 70 |

| Reaction Time (h) | 10–12 | 15–18 | 8–10 |

| Purification Method | Recrystallization | Column Chromatography | Filtration |

Characterization and Analytical Data

Spectroscopic Validation

- IR Spectroscopy : The 8-amino group exhibits N–H stretching vibrations at 3362 cm⁻¹, while the carboxylic acid C=O appears at 1643 cm⁻¹.

- ¹H NMR (DMSO-d₆) : δ 3.21 (s, 3H, N1-CH₃), δ 3.48 (s, 3H, N3-CH₃), δ 4.11 (s, 2H, CH₂CO₂H), δ 6.89 (s, 2H, NH₂).

- ¹³C NMR : δ 151.77 (C2=O), δ 154.63 (C6=O), δ 165.43 (CO₂H), δ 41.33 (CH₂CO₂H).

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis on a C18 column (MeCN:H₂O, 70:30, 1 mL/min) confirms ≥98% purity, with a retention time of 6.2 minutes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation to yield various oxidized derivatives, depending on the reagents and conditions used. Common oxidizing agents include hydrogen peroxide and permanganate.

Reduction: : It can be reduced to its amine or hydroxy derivatives using reducing agents such as lithium aluminum hydride.

Substitution: : Nucleophilic substitution reactions are typical, where the amino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

Reducing agents: : Sodium borohydride, lithium aluminum hydride.

Nucleophiles for substitution: : Halides, alkoxides.

Major Products

The major products of these reactions vary but can include oxidized purine derivatives, reduced amines or hydroxy compounds, and substituted purines with halides or alkoxy groups.

Scientific Research Applications

2-(8-amino-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid has diverse applications in scientific research:

Chemistry: : Used as a building block in the synthesis of more complex molecules, including pharmaceuticals.

Biology: : Studies on enzyme interactions, particularly those involving purine metabolism.

Medicine: : Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

Industry: : Used in the production of nucleoside analogs and other biochemically relevant compounds.

Mechanism of Action

This compound exerts its effects through interaction with various molecular targets, particularly enzymes involved in purine metabolism. It can inhibit certain enzymes by mimicking the natural substrates, thus blocking the normal enzymatic reaction. The pathways involved often include purine salvage pathways and nucleotide synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of purine derivatives are highly dependent on substitutions at positions 7, 8, and 7. Below is a detailed comparison of 2-(8-amino-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid with key analogs:

Table 1: Structural and Functional Comparison of Purine Derivatives

Key Observations from Comparative Analysis :

Substituent Effects at Position 8: 8-Methoxy (): Enhances antimutagenic and antioxidant properties but may reduce metabolic stability compared to unsubstituted analogs. 8-Bromo (): Introduces steric bulk, favoring interactions with hydrophobic enzyme pockets (e.g., thymidine phosphorylase).

Modifications at Position 7 :

- Acetic Acid (Target, Acefylline) : The carboxylic acid group enhances water solubility and allows for further derivatization (e.g., amidation in ).

- Acetamide-Thiosemicarbazide () : Improves blood-brain barrier penetration, making it suitable for neurological applications.

Biological Activity Trends: Neuroprotection and MAO-B inhibition are prominent in 7-acetamide derivatives (), suggesting the target compound’s 8-amino group might synergize with these effects. Anticancer activity is moderate in 8-bromo analogs (), but the 8-amino group could enhance DNA-binding or enzyme inhibition.

Research Findings and Implications

- Neuroprotective Potential: The structural similarity to MAO-B inhibitors like compound 5 () suggests the target compound could be optimized for Parkinson’s disease or Alzheimer’s therapy .

- Anticancer Applications: Analogous to 8-bromo derivatives (), the 8-amino group may stabilize interactions with pro-angiogenic enzymes (e.g., thymidine phosphorylase) .

- Safety Profile: 8-Methoxy analogs () show low mutagenicity, implying that 8-amino substitution might retain safety while improving efficacy .

Biological Activity

2-(8-amino-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a purine derivative with significant interest in medicinal chemistry and biochemistry. This compound exhibits various biological activities, particularly in the fields of cancer therapy and enzyme inhibition. Understanding its mechanisms of action and potential therapeutic applications is crucial for advancing research in drug development.

The compound's structure can be represented as follows:

- IUPAC Name : 2-(8-amino-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

- Molecular Formula : C9H11N5O4

- CAS Number : 61034-18-2

This compound is characterized by the presence of an amino group and an acetic acid moiety, which contribute to its unique biological properties.

The biological activity of this compound primarily involves its interaction with enzymes related to purine metabolism. It acts as an inhibitor by mimicking natural substrates, thus blocking enzymatic reactions essential for nucleotide synthesis and salvage pathways. This inhibition can lead to altered cellular processes, particularly in rapidly dividing cells such as cancer cells.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of 2-(8-amino-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (breast) | 4.98 - 14.65 | Growth inhibition |

| HepG2 (liver) | 4.98 - 14.65 | Growth inhibition |

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent due to its selective toxicity towards cancerous cells while sparing normal cells .

Enzyme Inhibition

The compound has been shown to inhibit key enzymes involved in purine metabolism. For instance, it can inhibit thymidine phosphorylase (TP), a pro-angiogenic factor that plays a role in tumor growth and metastasis. By inhibiting TP, the compound may reduce angiogenesis and tumor progression .

Case Studies and Research Findings

-

Study on Antiproliferative Activity :

A study evaluated various purine derivatives for their antiproliferative effects on cancer cell lines. The results indicated that compounds similar to 2-(8-amino-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid exhibited significant growth inhibition in MDA-MB-231 cells at concentrations as low as 10 µM . -

Molecular Docking Studies :

Molecular docking studies have suggested that this compound can effectively bind to the active sites of target enzymes involved in purine metabolism. The binding affinity indicates a strong potential for therapeutic application in inhibiting these enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.